Cas no 1017783-22-0 (1-(1H-pyrazol-3-yl)propan-2-amine)

1-(1H-pyrazol-3-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-3-ethanamine,a-methyl-
- 1-(1H-pyrazol-3-yl)propan-2-amine
- 1-(1H-pyrazol-5-yl)propan-2-amine
- 1H-Pyrazole-3-ethanamine, α-methyl-
- AKOS010608816
- DTXSID70677501
- FT-0767480
- I11135
- 1017783-22-0
- EN300-1695973
- A16294
- 1H-Pyrazole-3-ethanaMine, a-Methyl-
- DB-011791
-
- インチ: 1S/C6H11N3/c1-5(7)4-6-2-3-8-9-6/h2-3,5H,4,7H2,1H3,(H,8,9)
- InChIKey: KCYGESYSBXWUJF-UHFFFAOYSA-N
- ほほえんだ: NC(C)CC1=CC=NN1
計算された属性
- せいみつぶんしりょう: 125.09500
- どういたいしつりょう: 125.095
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 84.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 54.7A^2
じっけんとくせい
- 密度みつど: 1.094
- ふってん: 281.2 °C at 760 mmHg
- フラッシュポイント: 148.5 °C
- PSA: 54.70000
- LogP: 0.99970
1-(1H-pyrazol-3-yl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1695973-5.0g |
1-(1H-pyrazol-3-yl)propan-2-amine |
1017783-22-0 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-1695973-10g |
1-(1H-pyrazol-3-yl)propan-2-amine |
1017783-22-0 | 10g |
$5774.0 | 2023-09-20 | ||
Chemenu | CM188233-1g |
1-(1H-pyrazol-3-yl)propan-2-amine |
1017783-22-0 | 95% | 1g |
$425 | 2021-08-05 | |
Enamine | EN300-1695973-0.5g |
1-(1H-pyrazol-3-yl)propan-2-amine |
1017783-22-0 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1695973-1.0g |
1-(1H-pyrazol-3-yl)propan-2-amine |
1017783-22-0 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1695973-0.05g |
1-(1H-pyrazol-3-yl)propan-2-amine |
1017783-22-0 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1695973-0.25g |
1-(1H-pyrazol-3-yl)propan-2-amine |
1017783-22-0 | 0.25g |
$1235.0 | 2023-09-20 | ||
Chemenu | CM188233-1g |
1-(1H-pyrazol-3-yl)propan-2-amine |
1017783-22-0 | 95%+ | 1g |
$505 | 2023-02-03 | |
Enamine | EN300-1695973-0.1g |
1-(1H-pyrazol-3-yl)propan-2-amine |
1017783-22-0 | 0.1g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1695973-10.0g |
1-(1H-pyrazol-3-yl)propan-2-amine |
1017783-22-0 | 10g |
$5774.0 | 2023-05-26 |
1-(1H-pyrazol-3-yl)propan-2-amine 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1-(1H-pyrazol-3-yl)propan-2-amineに関する追加情報
1-(1H-pyrazol-3-yl)propan-2-amine: A Comprehensive Overview
1-(1H-pyrazol-3-yl)propan-2-amine, also known by its CAS number 1017783-22-0, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique chemical properties and potential for further functionalization. In recent years, advancements in synthetic methodologies and computational modeling have shed light on its structural dynamics and reactivity, making it a subject of interest for both academic and industrial researchers.
The molecular structure of 1-(1H-pyrazol-3-yl)propan-2-amine comprises a pyrazole ring fused with an amine group, creating a heterocyclic framework that exhibits remarkable stability and reactivity. The pyrazole moiety, a five-membered ring containing two nitrogen atoms, is known for its aromaticity and ability to participate in hydrogen bonding, which enhances its solubility in polar solvents. The propanamine group attached to the pyrazole ring introduces additional functionality, enabling the compound to act as a versatile building block in organic synthesis.
Recent studies have explored the role of 1-(1H-pyrazol-3-yl)propan-2-amine as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop novel inhibitors for kinase enzymes, which are critical targets in cancer therapy. The ability of this compound to form stable complexes with metal ions has also been exploited in the design of coordination polymers and metallo-drugs.
In the field of agrochemistry, 1-(1H-pyrazol-3-yl)propan-2-amine has been investigated as a potential lead for fungicides and herbicides. Its ability to modulate plant-microbe interactions has been highlighted in recent publications, suggesting its role in enhancing crop resilience against pathogens.
The synthesis of 1-(1H-pyrazol-3-yl)propan-2-amine has been optimized through various routes, including nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled higher yields and improved purity, making this compound more accessible for large-scale production.
From a materials science perspective, 1-(1H-pyrazol-3-yl)propan-2-amine has shown promise as a component in advanced materials such as conductive polymers and stimuli-responsive hydrogels. Its ability to undergo reversible redox reactions makes it a candidate for energy storage applications.
In conclusion, 1-(1H-pyrazol-3-yL)propan - 2 - amine (CAS No: 10 778 - 2 - 0) is a multifaceted compound with vast potential across diverse industries. Ongoing research continues to uncover new applications and improve its synthetic processes, underscoring its importance as a key molecule in modern chemistry.
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